Faropenem sodium hydrate

Description

BenchChem offers high-quality Faropenem sodium hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Faropenem sodium hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

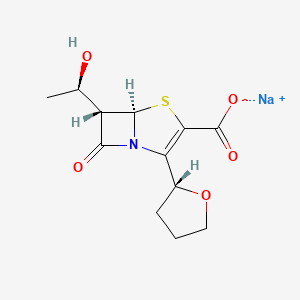

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-2-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(6-3-2-4-18-6)9(12(16)17)19-11(7)13;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOULZVQOIBHEE-VUKDEKJYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C(=O)[O-])C3CCCO3)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C(=O)[O-])[C@H]3CCCO3)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Faropenem Sodium Hydrate: A Technical Analysis of its Mechanism of Action in Resistant Bacterial Strains

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates a deeper understanding of novel and resilient therapeutic agents. Faropenem (B194159), an orally bioavailable penem, demonstrates a broad spectrum of activity, notably against bacterial strains resistant to other β-lactam antibiotics. This technical guide delineates the core mechanism of action of faropenem sodium hydrate (B1144303), its interactions with molecular targets in resistant bacteria, and the pathways through which resistance to faropenem itself can emerge. Through a synthesis of current research, this document provides quantitative data on its efficacy, detailed experimental protocols for its analysis, and visual representations of its molecular interactions and resistance pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, faropenem's primary bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of bacteria depends on a mesh-like polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]

Faropenem's β-lactam ring mimics the D-alanine-D-alanine moiety of the natural PBP substrate.[2] This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate.[2] This irreversible binding inactivates the PBP, halting the transpeptidation (cross-linking) process. The inhibition of cell wall maintenance and synthesis, particularly in actively dividing bacteria, leads to a weakened cell structure, eventual cell lysis, and bacterial death.[1]

Activity in Resistant Strains: The Critical Role of β-Lactamase Stability

A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Faropenem's efficacy against many resistant strains stems from its high stability in the presence of a wide range of these enzymes.[4]

Faropenem is resistant to hydrolysis by nearly all common β-lactamases, including Class A (such as TEM and SHV), Class C (AmpC), and Class D enzymes, which encompass Extended-Spectrum β-Lactamases (ESBLs).[2][4] This stability allows faropenem to reach its PBP targets in bacteria that are resistant to penicillins and many cephalosporins.[5][6] Studies have shown that faropenem is significantly more stable than cephalosporins and even the carbapenem (B1253116) imipenem (B608078) against certain β-lactamases.[5][7] For instance, the rate of faropenem hydrolysis by metallo-β-lactamases (Class B) was found to be five times lower than that for imipenem.[4][5][6]

Molecular Interactions in Resistant Bacteria

Penicillin-Binding Protein (PBP) Affinity

The efficacy of faropenem is tightly linked to its high binding affinity for essential PBPs across a range of pathogens. In Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, faropenem shows a high affinity for PBP1, PBP2, and PBP3.[8] In Gram-negative bacteria such as Escherichia coli, it demonstrates the highest affinity for PBP2, a critical enzyme for maintaining cell shape, followed by PBP1A, PBP1B, and PBP3.[2][8][9] This ability to potently bind to multiple essential PBPs contributes to its broad-spectrum activity.[1]

| Bacterial Species | Order of PBP Binding Affinity (Highest to Lowest) | Reference(s) |

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | [8] |

| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 (Low affinity for PBP2X) | [8][10] |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | [8][9] |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | [8][9] |

| Serratia marcescens | Preferential binding to PBP2 and PBP4 | [8][9] |

Table 1: Summary of Faropenem's PBP Binding Affinities in Various Bacterial Species.

Activity Against ESBL and AmpC-Producing Strains

Faropenem demonstrates potent activity against many clinically relevant resistant phenotypes. It is particularly effective against ESBL-producing E. coli and Klebsiella species, including those expressing the widespread CTX-M type enzymes.[4][11][12]

| Bacterial Group | Resistance Phenotype | Modal Faropenem MIC (mg/L) | Reference(s) |

| E. coli & Klebsiella spp. | CTX-M or non-CTX-M ESBLs | 0.5 - 1.0 | [11][12] |

| E. coli & Klebsiella spp. | High-level AmpC | 0.5 - 1.0 | [11][12] |

| Enterobacter & Citrobacter spp. | ESBLs or derepressed AmpC | 2.0 - 4.0 | [11][12] |

| Serratia spp. | Derepressed AmpC | 8.0 - 16.0 | [11][12] |

| Third-Gen Cephalosporin-Resistant E. coli & K. pneumoniae | ESBL and/or AmpC | ≤1.0 (for 37 of 48 isolates) | [13] |

Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae.

Mechanisms of Resistance to Faropenem

Despite its stability, bacteria can develop resistance to faropenem through several mechanisms. Understanding these pathways is crucial for stewardship and for anticipating potential cross-resistance. The primary mechanisms include reduced permeability, enzymatic degradation by specific carbapenemases, and active efflux.[2][14][15]

-

Reduced Permeability: In Gram-negative bacteria, the primary route of entry for hydrophilic antibiotics like faropenem is through porin channels in the outer membrane. Mutations in genes encoding these porins, such as ompC in E. coli, can alter the channel's size or charge, restricting faropenem's entry into the periplasmic space.[16] This is a significant mechanism of resistance and critically, it has been shown to confer cross-resistance to other carbapenems like meropenem (B701) and ertapenem.[16]

-

Enzymatic Degradation: While stable against ESBLs and AmpC enzymes, faropenem is susceptible to hydrolysis by certain carbapenemases. These include Class B metallo-β-lactamases (e.g., IMP types) and some Class A carbapenemases (e.g., NMC-A).[2][11][12] The presence of these enzymes can lead to significant increases in the minimum inhibitory concentration (MIC) of faropenem.

-

Efflux Pumps: Faropenem can be a substrate for multidrug efflux pumps. For example, in Pseudomonas aeruginosa, which has intrinsic resistance to faropenem, the MexAB-OprM efflux system actively transports the drug out of the cell.[2]

-

Target Site Modification: Alterations in the structure of PBPs can decrease the binding affinity of β-lactam antibiotics. This is a well-established resistance mechanism for penicillins and cephalosporins and can also contribute to reduced susceptibility to faropenem.[2][14]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Method: Agar or broth microdilution methods are standard (e.g., BSAC or CLSI guidelines).[11][12]

-

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of faropenem in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of faropenem at which there is no visible growth (turbidity).

-

β-Lactamase Stability Assay

This protocol assesses the rate at which faropenem is hydrolyzed by β-lactamase enzymes.

-

Method: Spectrophotometric analysis using crude enzyme extracts.[5][6]

-

Procedure:

-

Enzyme Preparation: Grow the β-lactamase-producing bacterial strain overnight. Harvest cells by centrifugation, resuspend in buffer, and lyse the cells (e.g., by sonication). Centrifuge the lysate at high speed to pellet cellular debris; the supernatant serves as the crude enzyme extract.[5]

-

Hydrolysis Assay: Use a chromogenic β-lactam substrate like nitrocefin, which changes color upon hydrolysis.[2][4]

-

In a cuvette or microplate well, combine the enzyme extract with a buffered solution of faropenem.

-

Measure the rate of hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Compare the hydrolysis rate of faropenem to that of control antibiotics (e.g., a highly susceptible penicillin and a stable carbapenem). A low or undetectable rate of change indicates high stability.[5][6]

-

PBP Binding Affinity Assay

This protocol determines the concentration of faropenem required to inhibit binding to specific PBPs.

-

Method: Competitive binding assay using a labeled β-lactam.

-

Procedure:

-

Membrane Preparation: Grow the target bacterium to mid-log phase. Harvest cells, lyse them (e.g., via French press), and isolate the cell membrane fraction, which is rich in PBPs, by ultracentrifugation.[5]

-

Competitive Binding: Incubate standardized amounts of the membrane preparation with serial dilutions of unlabeled faropenem for a set time (e.g., 30 minutes at 30°C).[5]

-

Add a fixed, subsaturating concentration of a labeled β-lactam (e.g., fluorescent Bocillin-FL or [³H]-benzylpenicillin) to the mixture and incubate further.[5]

-

Detection: Stop the reaction and separate the PBP-antibiotic complexes via SDS-PAGE.

-

Quantification: Visualize the labeled PBPs using a fluorescence scanner or by fluorography for radiolabels. Quantify the band intensity for each PBP. The concentration of faropenem that reduces the binding of the labeled probe by 50% is determined as the IC50 value. A lower IC50 indicates a higher binding affinity.[5]

-

Conclusion

Faropenem sodium hydrate presents a valuable therapeutic option due to its potent bactericidal activity and stability against many common β-lactamases that confer resistance to other antibiotics. Its core mechanism relies on the effective inhibition of multiple essential PBPs. However, the emergence of resistance through mechanisms such as porin loss, which can lead to carbapenem cross-resistance, underscores the need for judicious use and continued surveillance. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study of this antibiotic and the broader challenge of antimicrobial resistance.

References

- 1. A rapid selective extraction procedure for the outer membrane protein (OmpF) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 11. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 12. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]

- 13. benchchem.com [benchchem.com]

- 14. Penicillin binding proteins-based immunoassay for the selective and quantitative determination of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. support.nanotempertech.com [support.nanotempertech.com]

An In-depth Technical Guide to the Synthesis and Purification of Faropenem Sodium Hydrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. The information presented is intended for research and development purposes, detailing the chemical pathways, experimental protocols, and purification techniques necessary to obtain high-purity Faropenem sodium hydrate.

Synthesis of Faropenem Sodium Hydrate

The synthesis of Faropenem typically begins with the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, commonly known as 4-AA. The synthetic route involves several key transformations, including the introduction of the sulfur-containing side chain, formation of the penem (B1263517) nucleus via an intramolecular Wittig reaction, and subsequent deprotection and salt formation steps.[1]

A representative synthetic pathway is illustrated below.

Caption: Core synthetic pathway of Faropenem Sodium.

Experimental Protocol for Synthesis

The following protocol is a representative example of a multi-step synthesis of Faropenem sodium.

Step 1: Condensation [1]

-

Dissolve (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (100 ml).

-

Add sodium sulfite (B76179) (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol).

-

Add a composite Lewis acid catalyst of anhydrous aluminum trichloride (B1173362) (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml).

-

Stir the mixture at 40°C until the reaction is complete as monitored by TLC.

Step 2: Acylation [2]

-

Dissolve the resulting thioester adduct (Intermediate I) in dry methylene (B1212753) chloride.

-

Cool the solution to 0°C and add allyloxy oxalyl chloride dropwise.

-

Add triethylamine (B128534) and maintain the reaction temperature at 0-5°C for 2 hours.

Step 3: Intramolecular Wittig Cyclization [1]

-

Dissolve the acylated thioester (Intermediate II) in triethyl phosphite.

-

Heat the solution to induce the intramolecular Wittig reaction, forming the penem ring system (Intermediate IV) via a phosphorane intermediate (Intermediate III).

Step 4: Deprotection and Salt Formation [1][3]

-

Dissolve the protected Faropenem allyl ester (Intermediate IV) (73 g, 0.224 mol) in dichloromethane (B109758) (438 ml).

-

Successively add triphenylphosphine (B44618) (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g).

-

Add a 0.5M solution of sodium 2-ethylhexanoate (B8288628) in ethyl acetate (B1210297) (438 ml) and stir at room temperature for 1 hour.

-

After the reaction is complete, add water (15 ml) and stir for 30 minutes.

-

Collect the resulting solid by suction filtration to yield crude Faropenem sodium.

One-Pot Synthesis Method

A one-pot process for the preparation of Faropenem sodium has also been reported, which can improve efficiency.[3]

-

Slowly add a sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid in aqueous acetone (B3395972) to a solution of AOSA (a protected 4-AA derivative) in acetone.

-

Stir the reaction for 3 hours while maintaining the pH at 8.0-8.5 using a sodium bicarbonate solution.

-

After completion, extract the product with toluene (B28343).

-

Wash the combined toluene layers with saturated sodium bicarbonate solution and brine solution.

-

Remove the toluene under vacuum. The resulting mass is then taken for the subsequent deprotection and salt formation steps.

Purification of Faropenem Sodium Hydrate

The purification of crude Faropenem sodium is crucial to remove impurities and obtain a product suitable for research and pharmaceutical applications. The most common method of purification is crystallization.

The general workflow for the purification of Faropenem sodium hydrate is depicted below.

Caption: General purification workflow for Faropenem Sodium Hydrate.

Experimental Protocols for Purification

Several purification protocols have been reported, with variations in solvents and conditions.

Protocol 1: Water and Acetone Crystallization [4]

-

Dissolve the crude Faropenem sodium (147.0 g) in deionized water (2200 ml) at room temperature.

-

Slowly add acetone with stirring until the solution becomes turbid (approximately 750 ml).

-

Stop adding acetone and continue to stir the solution overnight to allow for crystal formation.

-

Filter the crystals, wash with acetone, and dry to obtain pure Faropenem sodium (125.0 g).

Protocol 2: Low-Temperature Purification with a Lower Alcohol [5][6]

-

Dissolve the crude Faropenem sodium hydrate in a lower alcohol solvent at a temperature between -20°C and 40°C.

-

Add activated carbon for decolorization and then filter.

-

Add water to the filtrate and remove the lower alcohol solvent by vacuum concentration at 0-40°C.

-

Add the residue to a ketone-based anti-solvent, stir to induce crystallization, and then filter to obtain the pure product. This method is reported to achieve a crystallization yield of over 90%.[6]

Protocol 3: Purification from Water with Acetone [3]

-

Dissolve crude Faropenem sodium (50 g) in purified water (200 mL) at 25-30 °C.

-

Treat the solution with charcoal for decolorization.

-

Add acetone (1500 mL) and stir for 10 minutes.

-

Cool the mixture to 0-2 °C, filter the precipitated solid, wash with acetone, and dry at room temperature to yield pure Faropenem sodium (43-46 g) with a purity of 99.95%.[3]

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification procedures.

Table 1: Synthesis and Purification Yields and Purity

| Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Synthesis & Purification | Faropenem allyl ester | Faropenem sodium | 96 | - | [3] |

| Purification | Crude Faropenem sodium hydrate | Pure Faropenem sodium hydrate | 73.0 | 99.6 | [5] |

| Purification | Crude Faropenem sodium hydrate | Pure Faropenem sodium hydrate | >90 | - | [6] |

| Purification | Crude Faropenem sodium | Pure Faropenem sodium | 86-92 | 99.95 | [3] |

| Synthesis & Purification | (5R, 6S)-6-[(R)-1-hydroxyethyl]-2-[(R)-2-tetrahydrofuranyl] penem-3-allyl carboxylate | Faropenem sodium | 77.3 | 99.5 | [7] |

Table 2: Experimental Conditions for Purification

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Dissolution Solvent | Deionized Water | Lower Alcohol | Purified Water |

| Crystallization Solvent | Acetone | Ketone Insoluble Solvent | Acetone |

| Temperature | Room Temperature | -20°C to 40°C | 0°C to 30°C |

| Decolorization | Not specified | Activated Carbon | Charcoal |

| Reference | [4] | [5][6] | [3] |

Analytical Methods for Quality Control

The quality and purity of the synthesized Faropenem sodium hydrate should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of Faropenem sodium and for quantifying any related substances. A typical mobile phase consists of a phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) mixture.[8][9] Detection is commonly performed using a UV detector at around 316 nm.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[2]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of Faropenem sodium.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[9]

-

Water Content: The water content of the hydrated form is typically determined by Karl Fischer titration. The Japanese Pharmacopoeia specifies a water content of not less than 12.6% and not more than 13.1% for Faropenem Sodium hydrate.[9]

This guide provides a foundational understanding of the synthesis and purification of Faropenem sodium hydrate for research purposes. Researchers should consult the primary literature for more detailed information and adapt the protocols to their specific laboratory conditions and safety procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101585847A - Synthetic method of faropenem sodium - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Faropenem sodium synthesis - chemicalbook [chemicalbook.com]

- 5. CN103588786A - Purification method of faropenem sodium hydrate - Google Patents [patents.google.com]

- 6. Purification method of faropenem sodium hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101585848B - One-step synthesis method of Faropenem sodium - Google Patents [patents.google.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. drugfuture.com [drugfuture.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Faropenem Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. A comprehensive understanding of its solid-state chemistry is paramount for drug development, ensuring stability, purity, and optimal formulation. This document outlines the experimental protocols for single-crystal growth and X-ray diffraction analysis, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Experimental Protocols

The determination of the crystal structure of faropenem sodium hydrate involves two critical stages: the preparation of high-quality single crystals and their subsequent analysis using X-ray diffraction.

Single Crystal Growth of Faropenem Sodium Hydrate

The successful cultivation of single crystals of faropenem sodium hydrate is a crucial prerequisite for structural analysis. The following protocol, adapted from established methods, details a reliable procedure for obtaining single crystals suitable for X-ray diffraction.[1]

Materials:

-

Faropenem sodium

-

Purified water

Procedure:

-

Dissolution: Dissolve 5g of faropenem sodium in 10-20 mL of purified water.[1]

-

Heating: Gently heat the solution to 50°C and stir for approximately 10 minutes until the solid is completely dissolved and the solution is clear.[1]

-

Cooling and Crystallization: Cease heating and allow the solution to cool slowly to room temperature without agitation. The solution should be left undisturbed for at least 48 hours to promote the growth of single crystals. It is important to prevent vibrations during this static placement period.[1]

-

Isolation: Once crystals have formed, separate them from the mother liquor by filtration.[1]

-

Washing and Drying: Wash the isolated crystals and subsequently dry them under a vacuum at 30°C for 10 hours to yield the final faropenem sodium hydrate monocrystalline product.[1]

Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms within the faropenem sodium hydrate crystal is elucidated using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

A prism-shaped, white single crystal with dimensions of approximately 0.20mm x 0.28mm x 0.21mm is selected and mounted on a glass fiber.[1]

-

The crystal is maintained at a temperature of 121.16 (10) K during data collection.[1]

-

X-ray diffraction data is collected using a Rigaku SCXmini diffractometer equipped with graphite-monochromatized MoKα radiation.[1]

-

A total of 3473 reflections are collected, with 3117 being observable (I > 2σ(I)) within a θ range of 3.35° to 28.60°.[1]

Structure Solution and Refinement:

-

The collected diffraction data is corrected for Lorentz and polarization effects (LP factor) and empirical absorption.[1]

-

The crystal structure is solved using direct methods.[1]

-

The positions of all non-hydrogen atoms are determined through successive difference Fourier syntheses.[1]

-

The structure refinement is completed using the SHELXL-97 program.[1]

Crystallographic Data

The single-crystal X-ray diffraction analysis reveals that faropenem sodium hydrate crystallizes in the orthorhombic system.[1] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.4998(3) |

| b (Å) | 9.2057(4) |

| c (Å) | 32.4371(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1641.0(1) |

| Z | 4 |

| Temperature (K) | 121.16(10) |

| Wavelength (Å) | 0.71073 |

| Reflections Collected | 3473 |

| Independent Reflections | 3117 |

Data sourced from patent CN104262360A.[1]

Table 2: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| S(1) | C(4) | 1.795(3) |

| S(1) | C(1) | 1.832(3) |

| O(1) | C(5) | 1.206(4) |

| O(2) | C(12) | 1.428(4) |

| O(3) | C(12) | 1.431(4) |

| O(4) | C(10) | 1.251(4) |

| O(5) | C(10) | 1.254(4) |

| N(1) | C(5) | 1.378(4) |

| N(1) | C(1) | 1.470(4) |

| N(1) | C(6) | 1.472(4) |

Data sourced from patent CN104262360A.

Table 3: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(4) | S(1) | C(1) | 91.8(1) |

| C(5) | N(1) | C(1) | 111.4(2) |

| C(5) | N(1) | C(6) | 128.0(2) |

| C(1) | N(1) | C(6) | 120.5(2) |

| C(3) | C(2) | C(4) | 113.3(2) |

| C(3) | C(2) | C(6) | 119.2(2) |

| C(4) | C(2) | C(6) | 127.4(2) |

| C(2) | C(3) | C(10) | 128.5(3) |

| C(2) | C(3) | C(11) | 121.2(3) |

| C(10) | C(3) | C(11) | 110.3(2) |

Data sourced from patent CN104262360A.

Experimental Workflow Visualization

The logical flow of the experimental procedure for the crystal structure analysis of faropenem sodium hydrate is depicted in the following diagram.

Caption: Workflow for crystal growth and X-ray analysis.

Conclusion

This guide has provided a detailed overview of the crystal structure analysis of faropenem sodium hydrate. The presented experimental protocols offer a reproducible method for obtaining and analyzing single crystals. The tabulated crystallographic data provides a quantitative description of the solid-state structure. This information is invaluable for researchers and professionals in the field of drug development, aiding in the formulation of stable and effective pharmaceutical products. The crystalline form of faropenem sodium hydrate has been shown to possess greater chemical stability compared to its amorphous form.[1]

References

Spectroscopic Characterization of Faropenem Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. The following sections detail the experimental protocols and quantitative data for key spectroscopic techniques, offering a foundational resource for quality control, structural elucidation, and further development of this important pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the quantitative analysis of Faropenem sodium hydrate, primarily by measuring the absorbance of its solutions.

Data Presentation

| Parameter | Value | Solvent | Reference |

| λmax | 300 nm | Methanol (B129727) | [1] |

| λmax | 306 nm | Not Specified | [2] |

| λmax | 263 nm, 304 nm | Not Specified | [2] |

| λmax (Colorimetric Method A) | 745 nm | Distilled Water | [3] |

| λmax (Colorimetric Method B) | 511 nm | Distilled Water | [3] |

Experimental Protocol

Method 1: Direct UV Spectrophotometry

-

Sample Preparation: Accurately weigh and dissolve Faropenem sodium hydrate in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standard Preparation: Dilute the stock solution with methanol to obtain a working standard solution of a suitable concentration (e.g., 10 µg/mL).

-

Instrumentation: Utilize a double beam UV-Visible spectrophotometer.

-

Scan Range: Scan the prepared solution over a wavelength range of 200-400 nm against a methanol blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of dilutions at the λmax.

Method 2: Colorimetric Analysis

Two colorimetric methods have also been described for the determination of Faropenem sodium in pharmaceutical dosage forms[3]:

-

Method A: This method is based on the formation of a green-colored complex with potassium ferricyanide (B76249) in the presence of ferric chloride, with a maximum absorbance at 745 nm[3].

-

Method B: This method involves the reduction of ferric ions to ferrous ions by the drug in the presence of Ferric ammonium (B1175870) sulphate-1, 10-phenanthroline, forming a stable orange-red colored complex measured at 511 nm[3].

Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the Faropenem sodium hydrate molecule by measuring the absorption of infrared radiation.

Data Presentation

The characteristic IR absorption peaks for Faropenem sodium hydrate are presented below[4]:

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3429 | O-H stretching (of hydrate and/or hydroxyl group) |

| 1765 | C=O stretching (β-lactam carbonyl) |

| 1607 | COO⁻ asymmetric stretching (carboxylate) |

Note: The assignments are based on typical IR absorption regions for the respective functional groups.

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of Faropenem sodium hydrate with spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The typical sample to KBr ratio is approximately 1:100.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Faropenem sodium hydrate, confirming its molecular structure.

Data Presentation

¹³C NMR Chemical Shifts (in D₂O, 100 MHz) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 178.56 | COONa |

| 168.83 | C=O (β-lactam) |

| 155.41 | C=C -COONa |

| 127.66 | C =C-S |

| 77.48 | C₂" |

| 72.27 | OCH₂ |

| 71.29 | C₆ |

| 67.47 | C₁' |

| 64.81 | C₅ |

| 35.87 | CH₂-CH₂ (tetrahydrofuran ring) |

| 28.38 | CH₂-CH₂ (tetrahydrofuran ring) |

| 22.81 | CH₃ |

Experimental Protocol

-

Sample Preparation: Dissolve an appropriate amount of Faropenem sodium hydrate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities. The obtained data is then used to assign the signals to the respective nuclei in the molecular structure.

Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of Faropenem sodium hydrate, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

-

Molecular Ion: The expected mass for the deprotonated molecule [M-Na]⁻ would be approximately 284.06 m/z, and for the protonated molecule [M+H]⁺ would be approximately 308.08 m/z (for the anhydrous sodium salt).

-

Fragmentation: Common fragmentation pathways for β-lactam antibiotics involve the cleavage of the β-lactam ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of Faropenem sodium hydrate in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which helps in confirming the chemical structure.

Logical Relationships in Mass Spectrometry

References

An In-depth Technical Guide to the Antibacterial Spectrum of Faropenem Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem (B194159), a member of the penem (B1263517) class of β-lactam antibiotics, exhibits a broad spectrum of bactericidal activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a significant agent in the context of rising antimicrobial resistance.[2][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of Faropenem sodium hydrate (B1144303), presenting quantitative in vitro activity data, detailing experimental protocols for susceptibility testing, and visualizing its mechanism of action and experimental workflows.

Introduction

Faropenem is an oral β-lactam antimicrobial agent, structurally similar to carbapenems but distinguished by a sulfur atom at the 1-position.[1] In Japan, it is available as Faropenem sodium hydrate.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5][6] This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the antibacterial profile of Faropenem.

In Vitro Antibacterial Spectrum

Faropenem demonstrates potent activity against a diverse range of bacterial pathogens. The following tables summarize its in vitro activity, primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Positive Aerobes

Faropenem is highly active against many Gram-positive aerobes, including common respiratory pathogens.[1][7] It shows potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and various streptococci.[1][8][9] While active against Enterococcus faecalis, it is less so against Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA).[1][8]

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus (MSSA) | - | - | 0.12 | [8] |

| Staphylococcus aureus (MRSA) | - | - | 2 | [8] |

| Streptococcus pneumoniae | - | - | - | [1][7] |

| Streptococcus pyogenes | - | - | - | [10] |

| Enterococcus faecalis | - | - | - | [1][8] |

Gram-Negative Aerobes

Faropenem is active against many members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[1][8] Its activity is reduced against Serratia spp. and it has weak activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[8]

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | - | 0.5 | 1-2 | [9] |

| Klebsiella pneumoniae | - | 0.5 | 1-2 | [9] |

| Haemophilus influenzae | - | - | - | [8] |

| Moraxella catarrhalis | - | - | - | [8] |

| Proteus mirabilis | - | - | - | [10] |

| Serratia spp. | - | - | 32 | [8] |

| Pseudomonas aeruginosa | - | >128 | >128 | [8] |

| Stenotrophomonas maltophilia | - | >128 | >128 | [8] |

Anaerobic Bacteria

Faropenem demonstrates significant activity against a broad range of anaerobic bacteria.[11][12][13] This includes clinically important anaerobes such as the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and Peptostreptococcus spp.[8][13][14]

| Organism Group | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Gram-negative anaerobes | - | 0.12 | 1 | [11][12] |

| Gram-positive anaerobes | - | 0.25 | 1 | [11][12] |

| Bacteroides fragilis group | 176 | - | 4 | [8][13] |

| Clostridium perfringens | - | - | ≤1 | [8] |

| Peptostreptococcus spp. | - | - | ≤1 | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to Faropenem. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Faropenem Stock Solution: A stock solution of Faropenem sodium hydrate is prepared in a suitable solvent, such as DMSO or a buffer.

-

Serial Dilutions: Serial twofold dilutions of the Faropenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are inoculated.

Protocol:

-

Preparation of Faropenem-Containing Agar Plates: Serial twofold dilutions of Faropenem sodium hydrate are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A drug-free control plate is also prepared.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation: The standardized bacterial suspensions are spotted onto the surface of the agar plates using an inoculum replicating device.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Faropenem that prevents the growth of a visible colony.

Visualizations: Mechanism of Action and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][15] This inhibition leads to a weakened cell wall and subsequent cell lysis.[5] Faropenem exhibits a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[16]

Caption: Faropenem's mechanism of action, inhibiting peptidoglycan synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic. The process involves serial dilution of the antibiotic in a liquid growth medium, followed by inoculation with a standardized bacterial culture and incubation.

References

- 1. Faropenem: Antimicrobial Activity, Susceptibility, Toxicity and Clinical Uses_Chemicalbook [chemicalbook.com]

- 2. Faropenem: review of a new oral penem [pubmed.ncbi.nlm.nih.gov]

- 3. Farobact (Faropenem) Datasheet [ciplamed.com]

- 4. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 6. What is Faropenem used for? [synapse.patsnap.com]

- 7. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

- 8. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. In vitro evaluation of faropenem activity against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Target Affinities of Faropenem to and Its Impact on the Morphology of Gram-Positive and Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Binding Affinity of Faropenem Sodium Hydrate to Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159), a member of the penem (B1263517) class of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis. This inhibition is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs), which are critical for the final steps of peptidoglycan synthesis. The disruption of this process compromises the integrity of the bacterial cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of faropenem sodium hydrate (B1144303) to various PBPs, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action: PBP Inhibition

Faropenem's mechanism of action is centered on its structural similarity to the D-alanyl-D-alanine residue of the peptidoglycan precursor. This mimicry allows faropenem to bind to the active site of PBPs. The strained β-lactam ring of faropenem is then cleaved by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate. This irreversible inactivation of the PBP prevents the transpeptidation reaction, the cross-linking of peptidoglycan strands, which is essential for the structural integrity of the bacterial cell wall.[1]

Quantitative Analysis of Faropenem-PBP Binding Affinity

The binding affinity of faropenem to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. Faropenem generally demonstrates a high binding affinity for high-molecular-weight PBPs, which are the primary transpeptidases.[2]

Table 1: IC50 Values of Faropenem for Streptococcus pneumoniae PBPs

The following table summarizes the IC50 values of faropenem against various PBPs from thirteen different strains of Streptococcus pneumoniae, showcasing its potent activity against both penicillin-susceptible and resistant isolates.

| Strain No. | Penicillin G MIC (μg/ml) | PBP1a IC50 (μg/ml) | PBP1b IC50 (μg/ml) | PBP2a IC50 (μg/ml) | PBP2b IC50 (μg/ml) | PBP2x IC50 (μg/ml) | PBP3 IC50 (μg/ml) |

| 1076 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |

| 1077 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |

| 3009 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |

| 3665 | 0.125 | 0.06 | 0.06 | 0.06 | 0.06 | 0.25 | 0.06 |

| 3243 | 0.25 | 0.06 | 0.06 | 0.06 | 0.06 | 0.25 | 0.06 |

| 3676 | 0.25 | 0.03 | 0.03 | 0.03 | 0.03 | 0.125 | 0.03 |

| 2527 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3634 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3703 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3704 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3705 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3706 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

| 3707 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 0.5 |

Data sourced from Kosowska-Shick et al., 2009.[3]

Table 2: IC50 Values of Faropenem for Escherichia coli DC2 PBPs

This table presents the IC50 values of faropenem for the PBPs of Escherichia coli strain DC2, highlighting its binding profile in a Gram-negative bacterium.

| Penicillin-Binding Protein (PBP) | IC50 (μg/ml) |

| PBP1a | >1,000 |

| PBP1b | >1,000 |

| PBP2 | 0.08 |

| PBP3 | 0.2 |

| PBP4 | 0.5 |

| PBP5/6 | 10 |

| PBP7 | 25 |

| PBP8 | >1,000 |

Data sourced from Kocaoglu et al., 2015.

Binding Affinity in Other Bacterial Species

While specific IC50 values are not as readily available for all bacterial species, qualitative studies have demonstrated the binding preferences of faropenem:

-

Staphylococcus aureus : Faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2.[2]

-

Proteus vulgaris : The highest binding affinity is observed for PBP4, followed by PBP1A, PBP2, and PBP3.[2]

-

Serratia marcescens : Faropenem preferentially binds to PBP2 and PBP4.[2]

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)

This method determines the IC50 of an unlabeled β-lactam by measuring its ability to compete with Bocillin FL for binding to PBPs.

1. Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical methods, such as sonication or a French press, while keeping the sample on ice.

-

Membrane Isolation: Perform a low-speed centrifugation to remove unlysed cells and cellular debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes. The membrane pellet is resuspended in a storage buffer, and the total protein concentration is determined.

2. Competitive Binding Assay:

-

Pre-incubation with Faropenem: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of faropenem for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of faropenem to the PBPs.

-

Labeling with Bocillin FL: Add a fixed concentration of Bocillin FL to each reaction tube and incubate for a specific time to allow the fluorescent probe to bind to the available (uninhibited) PBPs.

3. Detection and Analysis:

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

-

IC50 Determination: Plot the percentage of Bocillin FL binding (relative to a control with no faropenem) against the logarithm of the faropenem concentration. Fit the data to a dose-response curve to determine the IC50 value for each PBP.

Conclusion

Faropenem sodium hydrate demonstrates a strong binding affinity to the essential penicillin-binding proteins across a range of clinically relevant Gram-positive and Gram-negative bacteria. Its preferential targeting of high-molecular-weight PBPs underlies its potent bactericidal activity. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the efficacy and spectrum of this important antibiotic. Further research to elucidate the binding kinetics and structural basis of faropenem's interaction with a broader array of bacterial PBPs will continue to be of significant value in the ongoing efforts to combat antimicrobial resistance.

References

The Genesis of a Potent Antibiotic: Initial Isolation and Characterization of Faropenem Sodium Hydrate

A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational methodologies and physicochemical properties of Faropenem (B194159) sodium hydrate (B1144303).

Faropenem sodium hydrate is a broad-spectrum, β-lactamase resistant oral antibiotic belonging to the penem (B1263517) group of antibacterial agents. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has established it as a significant therapeutic agent. This technical guide provides an in-depth overview of the initial isolation, purification, and comprehensive characterization of Faropenem sodium hydrate, presenting key data, detailed experimental protocols, and visual representations of its mechanism and analytical workflow.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development. The key characteristics of Faropenem sodium hydrate are summarized below.

| Property | Value |

| Appearance | White to light yellow, crystalline powder.[1] |

| Molecular Formula | C₁₂H₁₄NNaO₅S · xH₂O (commonly as a hemipentahydrate, C₁₂H₁₄NNaO₅S · 2.5H₂O).[2][3] |

| Molecular Weight | 307.30 g/mol (anhydrous basis).[3] |

| Solubility | Freely soluble in water and methanol (B129727); slightly soluble in ethanol; soluble in DMSO (~5 mg/mL) and PBS (pH 7.2) (~10 mg/mL).[1][2][4] |

| Melting Point | >85°C (with decomposition).[5][] |

| Optical Rotation | [α]²⁰/D = +120° to +130° (c=1.0 in water).[3] |

| UV/Vis Absorption Maxima (λmax) | 263 nm, 304 nm.[2] |

Crystallographic Data

The solid-state properties of Faropenem sodium hydrate are crucial for its stability and formulation. A monocrystal form has been identified and characterized.

| Crystal System | Orthorhombic.[7] |

| Crystal Axes | a = 5.4998(3) Å, b = 9.2057(4) Å, c = 32.4371(12) Å.[7] |

| Crystal Face Angles | α = 90°, β = 90°, γ = 90°.[7] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of Faropenem sodium hydrate, synthesized from various sources.

Isolation and Purification

The initial crude product of Faropenem sodium is typically obtained from a synthetic reaction mixture. A common purification strategy involves crystallization.

Protocol for Purification by Crystallization:

-

Dissolution: Dissolve the crude Faropenem sodium hydrate in a minimal amount of a suitable solvent, such as a lower alcohol (e.g., methanol) or water, at a controlled temperature (e.g., -20 to 40°C for alcohols, or above 50°C for water).[1][7][8][9][10]

-

Decolorization: Add activated carbon to the solution and stir for a period (e.g., 15 minutes) to remove colored impurities.[8][9][10][11]

-

Filtration: Filter the solution to remove the activated carbon and any other insoluble materials.

-

Crystallization:

-

Antisolvent Addition: If a lower alcohol was used, add water to the filtrate and remove the alcohol via evaporation under reduced pressure at a low temperature (0-40°C). Then, add the resulting residue to a ketone-based insoluble solvent (e.g., acetone) to induce crystallization.[8][9][10][11]

-

Cooling Crystallization: If water was used as the solvent, slowly cool the solution to room temperature and let it stand undisturbed for an extended period (e.g., over 48 hours) to allow for the formation of single crystals.[7]

-

-

Isolation: Collect the precipitated crystals by filtration.

-

Drying: Dry the isolated crystals under vacuum at a controlled temperature (e.g., 30-40°C).[7]

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity and quantify the amount of Faropenem sodium hydrate.

-

Column: Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (e.g., 55:45 v/v).[12]

-

Detection: UV detection at 316 nm.[12]

-

Flow Rate: 1.0 mL/min.

-

Procedure:

-

Prepare a standard solution of Faropenem sodium hydrate of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the isolated product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time and peak area of the sample to the standard to determine purity and concentration.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To confirm the identity of Faropenem sodium hydrate based on its characteristic absorption maxima.

-

Solvent: Water or a suitable buffer.

-

Procedure:

-

Prepare a dilute solution of the isolated Faropenem sodium hydrate in the chosen solvent.

-

Scan the solution over a wavelength range of 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax) and compare them to the known values for Faropenem sodium hydrate (263 nm and 304 nm).[2]

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule and confirm its structure.

-

Method: Potassium bromide (KBr) disk method.

-

Procedure:

-

Mix a small amount of the dried sample with KBr powder.

-

Press the mixture into a thin, transparent disk.

-

Obtain the infrared spectrum of the disk.

-

Compare the spectrum to a reference spectrum of Faropenem sodium hydrate.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of Faropenem.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is a suitable technique.[13]

-

Procedure:

-

Introduce a solution of the sample into the LC-MS/MS system.

-

Acquire the mass spectrum and identify the molecular ion peak corresponding to the mass of Faropenem.

-

Perform fragmentation analysis (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][14][15] The key targets are Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[14][15][16] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Faropenem prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[8][14][15][16]

Caption: Inhibition of Penicillin-Binding Proteins by Faropenem.

Experimental Workflow

The overall process from crude product to a fully characterized Faropenem sodium hydrate follows a logical progression of steps.

Caption: From Synthesis to Characterization of Faropenem Sodium Hydrate.

References

- 1. drugfuture.com [drugfuture.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 法罗培南钠 水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 法罗培南钠 水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Faropenem sodium | 122547-49-3 [chemicalbook.com]

- 7. CN104262360A - Monocrystal form of faropenem sodium hydrate and preparation method thereof - Google Patents [patents.google.com]

- 8. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 9. Purification method of faropenem sodium hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103588786A - Purification method of faropenem sodium hydrate - Google Patents [patents.google.com]

- 11. CN101585847A - Synthetic method of faropenem sodium - Google Patents [patents.google.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Determination of faropenem in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. What is Faropenem used for? [synapse.patsnap.com]

- 16. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Faropenem Against ESBL-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of faropenem (B194159), an oral penem (B1263517) antibiotic, against extended-spectrum β-lactamase (ESBL)-producing bacteria. The emergence and spread of ESBL-producing Enterobacteriaceae represent a significant challenge in treating bacterial infections. Faropenem has demonstrated notable in vitro potency against these resistant pathogens. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes relevant biological and experimental workflows.

Quantitative Susceptibility Data

The in vitro activity of faropenem is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables consolidate MIC data for faropenem against various ESBL-producing Enterobacteriaceae from multiple studies. It is important to note that currently, there are no official Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) interpretive breakpoints for faropenem, which makes the interpretation of these MIC values challenging in a clinical context.[1][2][3]

Table 1: In Vitro Activity of Faropenem against ESBL-Producing Escherichia coli

| Study Reference | Number of Isolates | ESBL Type(s) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (at ≤2 mg/L) |

| Mushtaq et al. (2007)[4][5][6][7] | 291 | CTX-M | 0.06 - >64 | 1 | 1 | ~95% |

| Mushtaq et al. (2007)[4][5][6][7] | Not specified | Non-CTX-M | Not specified | 1 | Not specified | >95% |

| Gandra et al. (2020)[1][8] | 3 | CTX-M-15 | 1 - 2 (pre-induction) | Not specified | Not specified | Not applicable |

| Tanimoto et al. (2022)[2][9][10] | 40 | Various | ≤0.06 - 4 | 1 | 1 | 92.5% (at ≤2 mg/L) |

Table 2: In Vitro Activity of Faropenem against ESBL-Producing Klebsiella pneumoniae

| Study Reference | Number of Isolates | ESBL Type(s) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (at ≤2 mg/L) |

| Mushtaq et al. (2007)[4][5][6][7] | Not specified | CTX-M & Non-CTX-M | Up to 16 | 0.5 - 1 | Not specified | 94% |

| Tanimoto et al. (2022)[2][9][10] | 4 | Various | 0.5 - 2 | 1 | 2 | 100% (at ≤2 mg/L) |

Table 3: In Vitro Activity of Faropenem against Other ESBL-Producing and AmpC-Derepressed Enterobacteriaceae

| Organism | Resistance Mechanism | Modal MIC (mg/L) | Key Findings |

| Enterobacter spp. | ESBLs or derepressed AmpC | 2 - 4 | Less susceptible than E. coli and Klebsiella spp.[4][5][6][7] |

| Citrobacter spp. | ESBLs or derepressed AmpC | 2 - 4 | Similar susceptibility to Enterobacter spp.[4][5][6][7] |

| Serratia spp. | Derepressed AmpC | 8 - 16 | Reduced susceptibility observed.[4][5][6][7] |

Note on AmpC Co-production: Some studies have indicated that the co-production of AmpC β-lactamases in ESBL-producing isolates can lead to elevated faropenem MICs.[2][9][10]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of MIC values relies on standardized laboratory procedures. The most common methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are broth microdilution, agar (B569324) dilution, and disk diffusion.

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antibiotic in a liquid broth medium.

Protocol:

-

Preparation of Antimicrobial Solutions: A stock solution of faropenem is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations. These dilutions are typically performed in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of faropenem at which there is no visible growth (i.e., the well remains clear).

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Protocol:

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of faropenem is prepared. Two-fold serial dilutions are made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The test bacteria are cultured overnight, and a suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of faropenem that completely inhibits the growth of the organism at the inoculation spot.

Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

-

Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

-

Application of Antibiotic Disks: A paper disk containing a standardized amount of faropenem is placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

-

Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with MIC values, although specific interpretive criteria for faropenem are not established by major regulatory bodies.

Visualizations

Workflow for MIC Determination by Broth Microdilution

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action and ESBL Resistance

Caption: Faropenem's action and ESBL-mediated resistance.

Discussion and Conclusion

The available in vitro data indicate that faropenem possesses good activity against a significant proportion of ESBL-producing E. coli and Klebsiella spp.[4][6] However, its effectiveness can be diminished against other Enterobacteriaceae, particularly those that derepress AmpC β-lactamase production.[4][5][6][7] The development of resistance to faropenem through serial passage in vitro has been shown to lead to cross-resistance to carbapenems in some ESBL-producing E. coli isolates, a finding that warrants careful consideration.[1][8]

For professionals in drug development, faropenem remains a compound of interest due to its oral bioavailability and activity against common ESBL producers. Future research should focus on establishing standardized breakpoints, understanding the clinical implications of observed MIC values, and further elucidating the mechanisms of resistance to ensure its appropriate and effective use. The methodologies and data presented in this guide serve as a foundational resource for these ongoing research and development efforts.

References

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. scribd.com [scribd.com]

- 3. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extended-spectrum beta-lactamases: structure and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. woah.org [woah.org]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. youtube.com [youtube.com]

- 10. Broth microdilution reference methodology | PDF [slideshare.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Faropenem Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159) is a broad-spectrum, orally active β-lactam antibiotic belonging to the penem (B1263517) class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its stability against various β-lactamases contributes to its enhanced antibacterial spectrum. This technical guide provides a comprehensive overview of the core chemical and physical properties of faropenem sodium hydrate (B1144303), its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Properties

Faropenem sodium is the sodium salt of faropenem. It is typically available in a hydrated form, most commonly as the hemipentahydrate. The chemical structure of faropenem features a penem core, which is a fusion of a β-lactam ring and a thiazolidine (B150603) ring. This structure is fundamental to its antibacterial activity.

Chemical Structure

-

IUPAC Name: disodium;bis((5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate);pentahydrate

-

CAS Number: 122547-49-3 (for the anhydrous sodium salt)

-

Molecular Formula: C₁₂H₁₄NNaO₅S (anhydrous)

Molecular Weight

The molecular weight of faropenem sodium varies depending on its degree of hydration.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₁₂H₁₄NNaO₅S | 307.30 |

| Hemipentahydrate | (C₁₂H₁₄NNaO₅S)₂·5H₂O | 704.7 |

Physical Properties

The physical properties of faropenem sodium hydrate are critical for its formulation and delivery as a pharmaceutical product.

| Property | Description |

| Appearance | White to light yellow crystalline powder. |

| Melting Point | >85°C (with decomposition).[1][2] |

| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol.[3] Soluble in DMSO. |

| Stability | Stable as a solid under recommended storage conditions (-20°C). Aqueous solutions are not recommended for storage for more than one day. The solid form is stable for at least four years when stored at -20°C. |

| UV/Vis Absorption | λmax at 263 nm and 304 nm. |

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of faropenem to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Caption: Mechanism of action of faropenem leading to bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of faropenem sodium hydrate.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of faropenem sodium hydrate using the shake-flask method followed by HPLC analysis.

Materials:

-

Faropenem sodium hydrate powder

-

Purified water (HPLC grade)

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Shaking incubator

Procedure:

-

Add an excess amount of faropenem sodium hydrate to a series of flasks containing a known volume of purified water or phosphate buffer.

-

Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of faropenem.

-

The solubility is reported as the mean concentration from replicate experiments.

References

The Penem Ring of Faropenem: A Technical Guide to its Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159), a member of the penem (B1263517) subclass of β-lactam antibiotics, is distinguished by its broad-spectrum antimicrobial activity and notable stability.[1][2] This technical guide provides an in-depth investigation into the stability of the core penem ring of Faropenem, a critical factor in its therapeutic efficacy. Understanding the chemical and enzymatic stability of this key structural feature is paramount for the development of robust formulations and the prediction of its clinical performance. This document details the intrinsic chemical stability of Faropenem, its resilience to enzymatic degradation by β-lactamases, and the pathways through which it degrades under various stress conditions. Experimental protocols for assessing stability and quantitative data are provided to support further research and development in this area.

Chemical Stability of the Faropenem Penem Ring

The inherent stability of the Faropenem molecule is a key attribute that sets it apart from other β-lactam antibiotics. This stability is largely conferred by its unique structural features.

Structural Contributions to Stability